molecular formula C10H15NO3 B12315292 2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid

2-[2-(Cyclopent-2-EN-1-YL)acetamido]propanoic acid

Cat. No.: B12315292
M. Wt: 197.23 g/mol
InChI Key: KWNQGPIFEWRORG-UHFFFAOYSA-N
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Description

(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid is an organic compound that belongs to the class of amino acids It features a cyclopentene ring attached to an acetamido group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid typically involves the following steps:

    Formation of Cyclopent-2-en-1-yl Acetate: This can be achieved through the reaction of cyclopentadiene with acetic anhydride in the presence of a catalyst.

    Amidation Reaction: The cyclopent-2-en-1-yl acetate is then reacted with an amine to form the corresponding amide.

    Introduction of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of (2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of high-efficiency catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of cyclopent-2-en-1-one derivatives.

    Reduction: Formation of cyclopent-2-en-1-yl alcohols or amines.

    Substitution: Formation of various substituted cyclopent-2-en-1-yl derivatives.

Scientific Research Applications

(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-2-en-1-yl Acetate: Shares the cyclopentene ring structure but lacks the acetamido and propanoic acid groups.

    Cyclopent-2-en-1-yl Amine: Contains the cyclopentene ring and amine group but does not have the acetamido and propanoic acid moieties.

    Propanoic Acid Derivatives: Compounds with similar propanoic acid structures but different substituents.

Uniqueness

(2R)-2-[2-(cyclopent-2-en-1-yl)acetamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-[(2-cyclopent-2-en-1-ylacetyl)amino]propanoic acid

InChI

InChI=1S/C10H15NO3/c1-7(10(13)14)11-9(12)6-8-4-2-3-5-8/h2,4,7-8H,3,5-6H2,1H3,(H,11,12)(H,13,14)

InChI Key

KWNQGPIFEWRORG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)CC1CCC=C1

Origin of Product

United States

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